molecular formula C14H11F3N2O4S B2413584 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-61-4

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2413584
CAS No.: 2034270-61-4
M. Wt: 360.31
InChI Key: ZRSLHOJQVSEGNY-UHFFFAOYSA-N
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Description

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Cyclization to Thiazolidine-2,4-dione: The azetidin-3-yl intermediate is then reacted with thiourea under acidic conditions to form the thiazolidine-2,4-dione ring. This step often requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl or thiazolidine-2,4-dione moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Trifluoromethoxy)phenyl)thiazolidine-2,4-dione
  • 3-(1-(4-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Uniqueness

3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of both the trifluoromethoxy group and the azetidin-3-yl moiety. This combination enhances its pharmacological properties and makes it a valuable compound for drug development.

Properties

IUPAC Name

3-[1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-10-3-1-8(2-4-10)12(21)18-5-9(6-18)19-11(20)7-24-13(19)22/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLHOJQVSEGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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